molecular formula C14H9F3N2S B2573592 6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine CAS No. 104960-57-8

6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B2573592
CAS No.: 104960-57-8
M. Wt: 294.3
InChI Key: XYAAJLBJRTUSJT-UHFFFAOYSA-N
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Description

6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine typically involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione derivative. The final thienopyridine derivative is obtained by reacting the pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted thienopyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group and thienopyridine core contribute to its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Pyridine Derivatives: Compounds with a pyridine core and various functional groups.

Uniqueness

6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Biological Activity

6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine (CAS Number: 104960-56-7) is a heterocyclic compound with significant biological activity. Its structure incorporates a trifluoromethyl group, which enhances its pharmacological properties. This article reviews the biological activities associated with this compound, including its synthesis, therapeutic potential, and specific case studies highlighting its efficacy against various biological targets.

The molecular formula of this compound is C15H9F3N2SC_{15}H_{9}F_{3}N_{2}S, with a molecular weight of approximately 338.304 g/mol. Key physical properties include:

PropertyValue
Melting Point159°C
Boiling Point245°C at 760 mmHg
Density1.373 g/cm³
Flash Point102°C
LogP4.8437

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, in vitro studies have shown that derivatives of thieno[2,3-b]pyridine can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

  • Cytotoxicity : A study evaluated the cytotoxic effects of thieno[2,3-b]pyridine derivatives on breast cancer cell lines (MCF7). The results indicated that some derivatives exhibited submicromolar cytotoxicity, suggesting a strong potential for therapeutic applications in oncology .
  • Mechanism of Action : Molecular docking studies revealed that the trifluoromethyl group facilitates strong interactions with enzyme targets, enhancing the biological activity of these compounds. This includes inhibition of key signaling pathways involved in cancer progression, such as the PI3K-Akt-mTOR pathway .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes:

  • Cyclooxygenase (COX) : Inhibitory effects against COX enzymes have been reported, which are crucial in inflammation and pain pathways. The presence of electron-withdrawing groups like trifluoromethyl is believed to enhance this activity .
  • Cholinesterases : Compounds related to thieno[2,3-b]pyridine have shown dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's .

Study on Anticancer Activity

In a notable study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various thieno[2,3-b]pyridine derivatives and assessed their anticancer properties against MCF7 cells. The study concluded that specific substitutions on the thieno ring significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

In Vivo Studies

In vivo experiments demonstrated that certain derivatives effectively inhibited tumor growth in animal models. For instance, one derivative was shown to significantly reduce tumor size in colorectal cancer models by targeting multiple signaling pathways involved in tumorigenesis .

Properties

IUPAC Name

6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2S/c15-14(16,17)9-6-11(8-4-2-1-3-5-8)19-13-12(9)10(18)7-20-13/h1-7H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAAJLBJRTUSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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